molecular formula C16H10O5 B2878398 2-oxo-2H-chromen-7-yl phenyl carbonate CAS No. 380324-42-5

2-oxo-2H-chromen-7-yl phenyl carbonate

Cat. No.: B2878398
CAS No.: 380324-42-5
M. Wt: 282.251
InChI Key: RSZKDLGONHMZQQ-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl phenyl carbonate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring. This compound is known for its diverse biological activities and is widely used in various scientific research fields.

Mechanism of Action

Target of Action

Coumarin derivatives, which include 2-oxo-2h-chromen-7-yl phenyl carbonate, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . Therefore, it can be inferred that the compound may interact with enzymes such as ChE and MAO, among others.

Mode of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species . Therefore, it is plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the reported biological activities of coumarin derivatives, it can be inferred that the compound may affect pathways related to inflammation, bacterial and fungal infections, coagulation, oxidation, viral infections, and neurotransmission .

Result of Action

Based on the reported biological activities of coumarin derivatives, it can be inferred that the compound may have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and neurotransmission inhibitory effects .

Action Environment

For instance, the compound’s synthesis involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h , suggesting that its stability and reactivity may be temperature-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-7-yl phenyl carbonate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-7-yl phenyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The phenyl carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

2-oxo-2H-chromen-7-yl phenyl carbonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2H-chromen-7-yl phenyl carbonate is unique due to its specific combination of the coumarin core and the phenyl carbonate group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2-oxochromen-7-yl) phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-15-9-7-11-6-8-13(10-14(11)21-15)20-16(18)19-12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZKDLGONHMZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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